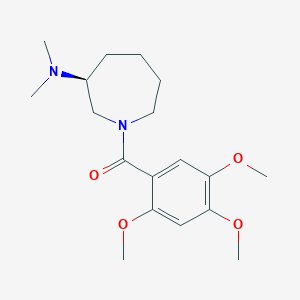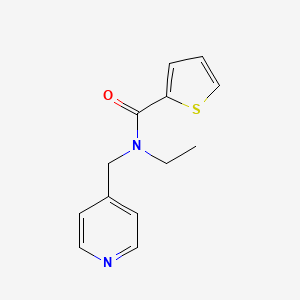![molecular formula C16H14N2O2S B5555668 3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)
3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step chemical processes, starting from simple precursors such as anthranilic acid or its derivatives. A notable example is the synthesis of 3-phenylethyl-2,4(1H,3H)-quinazolinediones through oxidative expansion of the 3-phenylethylimino-2-indolinone ring promoted by sodium borohydride, leading to the unexpected formation of 3-phenylethyl-2,4(1H,3H)-quinazolinediones with distinct staggered and gauche conformations (Quevedo et al., 2017).
Molecular Structure Analysis
Structural and electronic properties of quinazoline derivatives have been thoroughly investigated using techniques like FTIR, NMR, and X-ray crystallography. For instance, a study revealed that molecular stability is mainly due to weak but collective contributions of significant intra and intermolecular interactions quantified by Hirshfeld surface analysis. The molecular geometry optimization using B3LYP/DFT methods further elucidates the electrostatic potential map, nonlinear optical properties, and potential energy scan (Gandhi et al., 2020).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions that highlight their reactivity and functional group transformations. The reactivity patterns of these compounds are influenced by their molecular structure, leading to the formation of novel compounds with potential pharmacological activities. The formation of dimerized cyclic structures through oxidative reactions and the regioselective lithiation at specific positions to give substituted derivatives are examples of such chemical behaviors (Smith et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Quinazolinone derivatives, including 3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione, have been synthesized and characterized for various biological activities. For instance, a study focused on synthesizing and characterizing new quinazolinone derivatives and evaluating their antibacterial and antifungal activities, some of which demonstrated high activity (El-Shenawy, 2017).
Antimicrobial Applications
- Several studies have investigated the antimicrobial properties of quinazoline derivatives. For example, the synthesis of new S-(substituted)thio- and thienoquinoline derivatives as antimicrobial agents was described, highlighting the potential of these compounds in combating bacterial infections (Awad et al., 1991).
Antineoplastic Properties
- Research has also explored the antineoplastic (anti-cancer) properties of quinazoline derivatives. A study reported the synthesis of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones and investigated their antineoplastic properties (Markosyan et al., 2014).
Anticonvulsant Activity
- Quinazolinone compounds have been synthesized for testing as anticonvulsants, with several demonstrating significant activity in this regard. This indicates a potential application in treating seizures or epilepsy (Kornet et al., 1984).
Analgesic and Anti-inflammatory Activities
- The potential of quinazoline derivatives in analgesic and anti-inflammatory applications has been explored. For instance, a study synthesized ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates and tested them for analgesic and anti-inflammatory activities, finding some compounds more active than standard drugs in certain tests (Daidone et al., 1994).
Structural and Electronic Properties
- The structural and electronic properties of quinazoline derivatives are also a subject of study, as they contribute to the understanding of their pharmacological potential. A research involving a novel quinazoline derivative synthesized and characterized using various techniques highlighted these aspects (Gandhi et al., 2020).
Antiviral Activity
- The antiviral potential of quinazoline derivatives has been assessed, particularly against viruses like monkeypox and smallpox vaccine. A study on fluorine-containing 4-arylaminoquinazolines showed promising results in this direction (Lipunova et al., 2012).
Corrosion Inhibition
- Interestingly, quinazolin-4(3H)-one derivatives have been studied for their application in corrosion inhibition of mild steel, showing effective corrosion inhibition efficiencies in HCl solution (Chen et al., 2021).
Mecanismo De Acción
While the specific mechanism of action for “3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione” is not available, quinazoline and quinazolinone derivatives have been reported to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-phenylsulfanylethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15-13-8-4-5-9-14(13)17-16(20)18(15)10-11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIBABZZXGCIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylsulfanyl-ethyl)-1H-quinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)



![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)
![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)
![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)
![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5555662.png)

![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)